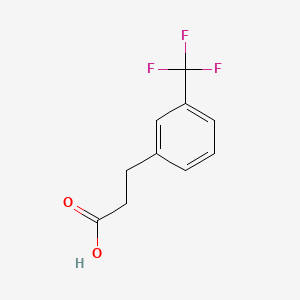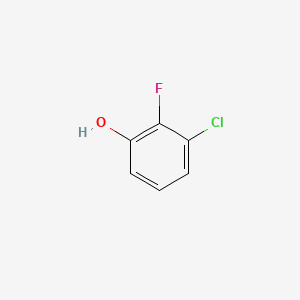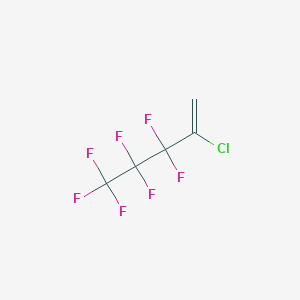
3-(3-トリフルオロメチルフェニル)プロピオン酸
概要
説明
3-(3-Trifluoromethylphenyl)propionic acid is an organic compound with the molecular formula C10H9F3O2. It is known for its role as a chemical intermediate in various research and development applications. This compound is used as a building block for the synthesis of various organic compounds and has a mild, pleasant aroma .
科学的研究の応用
3-(3-Trifluoromethylphenyl)propionic acid has a wide range of applications in scientific research, including:
生化学分析
Biochemical Properties
3-(3-Trifluoromethylphenyl)propionic acid plays a significant role in biochemical reactions, particularly in the synthesis of cinacalcet. It interacts with enzymes such as boron-catalyzed N-alkylation of amines of carboxylic acids . This interaction is crucial for the formation of cinacalcet, which is used to manage calcium levels in patients with chronic kidney disease . Additionally, 3-(3-Trifluoromethylphenyl)propionic acid is used as a substrate in enzyme-catalyzed reactions, highlighting its importance in biochemical research .
Cellular Effects
The effects of 3-(3-Trifluoromethylphenyl)propionic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of CD8+ T cells, enhancing their immune response . This modulation of immune cells can have significant implications for cancer treatment and other immune-related conditions .
Molecular Mechanism
At the molecular level, 3-(3-Trifluoromethylphenyl)propionic acid exerts its effects through various mechanisms. It participates in the boron-catalyzed N-alkylation of amines of carboxylic acids, which is essential for the synthesis of cinacalcet . This reaction involves the binding of 3-(3-Trifluoromethylphenyl)propionic acid to specific enzymes, leading to the formation of the desired product. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Trifluoromethylphenyl)propionic acid can change over time. The compound is relatively stable, with a melting point of 35°C and a boiling point of 149°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that 3-(3-Trifluoromethylphenyl)propionic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-(3-Trifluoromethylphenyl)propionic acid vary with different dosages in animal models. At lower doses, it has been shown to enhance immune responses and improve the efficacy of chemotherapy . At higher doses, it can exhibit toxic effects, including skin and eye irritation . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
3-(3-Trifluoromethylphenyl)propionic acid is involved in several metabolic pathways. It interacts with enzymes such as boron-catalyzed N-alkylation of amines of carboxylic acids, which are crucial for its role in the synthesis of cinacalcet . Additionally, it can influence metabolic flux and metabolite levels, further emphasizing its importance in biochemical research .
Transport and Distribution
Within cells and tissues, 3-(3-Trifluoromethylphenyl)propionic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This transport is essential for its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 3-(3-Trifluoromethylphenyl)propionic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound can interact with the appropriate biomolecules and exert its effects at the molecular level .
準備方法
Synthetic Routes and Reaction Conditions: 3-(3-Trifluoromethylphenyl)propionic acid can be synthesized through several methods. One common method involves the reaction of 3-trifluoromethylaniline with propionic acid. Another method includes the hydrogenation of 3-trifluoromethyl cinnamic acid using a palladium catalyst in methanol at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of 3-(3-Trifluoromethylphenyl)propionic acid often involves the use of hydrogenation reactions with palladium catalysts. The reaction conditions typically include a hydrogen pressure of 1 kg/cm² at 25°C for about 10 hours .
化学反応の分析
Types of Reactions: 3-(3-Trifluoromethylphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and halogenated derivatives .
作用機序
The mechanism of action of 3-(3-Trifluoromethylphenyl)propionic acid involves its role as a chemical intermediate. It participates in various chemical reactions, including the boron-catalyzed N-alkylation of amines of carboxylic acids. This reaction is part of its role in the synthesis of cinacalcet . The molecular targets and pathways involved in these reactions include the activation of carboxylic acids and the formation of new carbon-carbon bonds.
類似化合物との比較
- 3-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)cinnamic acid
- 3-(Trifluoromethyl)benzaldehyde
Comparison: 3-(3-Trifluoromethylphenyl)propionic acid is unique due to its specific structure and reactivity. While similar compounds like 3-(Trifluoromethyl)benzoic acid and 3-(Trifluoromethyl)cinnamic acid share the trifluoromethyl group, they differ in their chemical properties and applications. For instance, 3-(Trifluoromethyl)benzoic acid is primarily used in the synthesis of pharmaceuticals, whereas 3-(3-Trifluoromethylphenyl)propionic acid is more versatile in its applications across chemistry, biology, and industry .
特性
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTJJMIWCCJIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380617 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-50-2 | |
| Record name | 3-(3-Trifluoromethylphenyl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinacalcet (M5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Trifluoromethylphenyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-(TRIFLUOROMETHYL)HYDROCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U44XHH79H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(3-Trifluoromethylphenyl)propionic acid in the synthesis of Cinacalcet?
A1: 3-(3-Trifluoromethylphenyl)propionic acid serves as a crucial starting material in the synthesis of Cinacalcet []. The described method utilizes a one-step reductive coupling reaction between (R)-1-(1-naphthyl)ethylamine and 3-(3-Trifluoromethylphenyl)propionic acid in the presence of a non-metal boron catalyst and an organosilane reducing agent to yield Cinacalcet []. This approach offers advantages in terms of simplicity, cost-effectiveness, and environmental friendliness compared to traditional methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














